molecular formula C7H7NO3S B8672921 4-Acetamidothiophene-3-carboxylic acid

4-Acetamidothiophene-3-carboxylic acid

Cat. No. B8672921
M. Wt: 185.20 g/mol
InChI Key: ODPIKLZKAAOFMH-UHFFFAOYSA-N
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Patent
US06323208B1

Procedure details

Methyl 3-acetamidothiophene-4-carboxylate (10.0 g, 50.25 mmol) was added to a 5% methanolic potassium hydroxide solution (100 mL). The mixture was refluxed 2 hours, cooled, and concentrated. The residue was dissolved in water and the acidity was adjusted to pH 1 by addition of 1 N hydrochloric acid (HCl). The precipitate was collected, washed with water, and air dried to afford 8.66 g (93%) of 3-acetamidothiophene-4-carboxylic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:9]([C:10]([O:12]C)=[O:11])=[CH:8][S:7][CH:6]=1)(=[O:3])[CH3:2]>[OH-].[K+]>[C:1]([NH:4][C:5]1[C:9]([C:10]([OH:12])=[O:11])=[CH:8][S:7][CH:6]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)NC1=CSC=C1C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
ADDITION
Type
ADDITION
Details
the acidity was adjusted to pH 1 by addition of 1 N hydrochloric acid (HCl)
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CSC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.66 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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